molecular formula C11H13N3O2 B4319000 [1-(3-methylphenyl)-1{H}-1,2,3-triazole-4,5-diyl]dimethanol CAS No. 728024-46-2

[1-(3-methylphenyl)-1{H}-1,2,3-triazole-4,5-diyl]dimethanol

Cat. No.: B4319000
CAS No.: 728024-46-2
M. Wt: 219.24 g/mol
InChI Key: ISZRWLBQJGUJMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(3-methylphenyl)-1{H}-1,2,3-triazole-4,5-diyl]dimethanol: is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered ring structures containing three nitrogen atoms. This particular compound is characterized by the presence of a 3-methylphenyl group attached to the triazole ring, along with two hydroxymethyl groups. Triazoles are known for their stability and versatility in various chemical reactions, making them valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-methylphenyl)-1{H}-1,2,3-triazole-4,5-diyl]dimethanol typically involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the coupling of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The reaction conditions are generally mild, and the reaction proceeds efficiently at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of click chemistry allows for high yields and purity, making it suitable for industrial applications. The reaction conditions can be optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[1-(3-methylphenyl)-1{H}-1,2,3-triazole-4,5-diyl]dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(3-methylphenyl)-1{H}-1,2,3-triazole-4,5-diyl]dimethanol is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its triazole ring can mimic natural substrates, making it useful in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential as a therapeutic agent. Triazole derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.

Industry

In industrial applications, this compound is used in the production of polymers, agrochemicals, and pharmaceuticals. Its versatility and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [1-(3-methylphenyl)-1{H}-1,2,3-triazole-4,5-diyl]dimethanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to therapeutic effects. The hydroxymethyl groups can also participate in hydrogen bonding, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Triazole: A basic triazole structure without the 3-methylphenyl and hydroxymethyl groups.

    1-(4-methylphenyl)-1H-1,2,3-triazole: Similar to the target compound but with a 4-methylphenyl group.

    1-(3-chlorophenyl)-1H-1,2,3-triazole: Contains a 3-chlorophenyl group instead of a 3-methylphenyl group.

Uniqueness

The presence of the 3-methylphenyl group and two hydroxymethyl groups in [1-(3-methylphenyl)-1{H}-1,2,3-triazole-4,5-diyl]dimethanol imparts unique chemical properties. These functional groups enhance its reactivity and binding affinity, making it more versatile in various applications compared to its analogs.

Properties

CAS No.

728024-46-2

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

[5-(hydroxymethyl)-1-(3-methylphenyl)triazol-4-yl]methanol

InChI

InChI=1S/C11H13N3O2/c1-8-3-2-4-9(5-8)14-11(7-16)10(6-15)12-13-14/h2-5,15-16H,6-7H2,1H3

InChI Key

ISZRWLBQJGUJMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)CO)CO

Origin of Product

United States

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